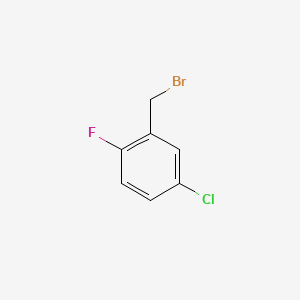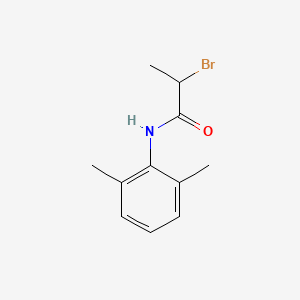
5-Chloro-2-fluorobenzyl Bromide
Vue d'ensemble
Description
5-Chloro-2-fluorobenzyl Bromide is an organic compound belonging to the class of bromides. It is a colorless liquid with a molecular weight of 254.31 g/mol and a boiling point of 158-160 °C. It is mainly used as an intermediate for the synthesis of various pharmaceuticals and agrochemicals. It has also been used in a variety of laboratory experiments, such as in the synthesis of other organic compounds and in the study of its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Application in Neuroleptics
5-Chloro-2-fluorobenzyl Bromide has been used in the synthesis of labeled neuroleptics. For instance, Hatano et al. (1991) described the syntheses of o- and p- [18F]fluorobenzyl bromides, which were obtained from nitrobenzaldehyde through a three-step synthesis. These labeled synthons were then applied in the preparation of [18F]fluororinated analogs of benzamide neuroleptics, demonstrating its utility in creating radiolabeled compounds for neuroleptic drugs (Hatano, Ido, & Iwata, 1991).
Tandem SN2-SNAr Reaction in Organic Synthesis
Bunce et al. (2008) explored the use of 2-fluoro-5-nitrobenzyl bromide, a related compound, in organic synthesis. Their study demonstrated that treating this compound with active methylene compounds in the presence of potassium carbonate led to the formation of highly functionalized 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence. This method yielded products in 50-92% yields, showcasing the potential of such fluorobenzyl bromides in organic synthesis (Bunce, Rogers, Nago, & Bryant, 2008).
Synthesis of β-Carbolinium Bromide
Mohideen et al. (2017) synthesized a new compound, 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, which demonstrated the versatility of fluorobenzyl bromides in synthesizing complex organic molecules. This compound showed potential as an anticancer agent, suggesting that derivatives of this compound could have applications in medicinal chemistry (Mohideen, Kamaruzaman, Meesala, Rosli, Mordi, & Mansor, 2017).
Development of Radiopharmaceuticals
In the field of radiopharmaceuticals, this compound and its derivatives have been utilized. For example, Damhaut et al. (1992) utilized 2- or 4-[18F]fluorobenzyl bromide in the synthesis of specific D2 receptor ligands for positron emission tomography (PET). These ligands, labeled with fluorine-18, demonstrated the potential for studying the dopaminergic system using PET, highlighting the application of these compounds in nuclear medicine and brain research (Damhaut, Cantineau, Lemaire, Plenevaux, Christiaens, & Guillaume, 1992).
Safety and Hazards
Mécanisme D'action
Target of Action
5-Chloro-2-fluorobenzyl Bromide is a chemical compound with the molecular formula C7H5BrClF It’s commonly used in proteomics research , suggesting it may interact with proteins or other biological molecules.
Mode of Action
It’s often used as a reagent in chemical reactions, such as the Suzuki–Miyaura cross-coupling , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. In such reactions, the compound may act as an electrophile, reacting with nucleophilic organoboron reagents .
Biochemical Pathways
As a reagent in Suzuki–Miyaura cross-coupling, it may play a role in the synthesis of complex organic compounds .
Result of Action
As a chemical reagent, its primary role is likely in the synthesis of other compounds rather than exerting direct biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored under an inert atmosphere for stability . Additionally, its reactivity may be influenced by factors such as temperature, pH, and the presence of other reactive species.
Propriétés
IUPAC Name |
2-(bromomethyl)-4-chloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXBUSVMEONVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378603 | |
| Record name | 5-Chloro-2-fluorobenzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71916-91-1 | |
| Record name | 5-Chloro-2-fluorobenzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-4-chloro-1-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)
![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)




![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)
